N-(3-Methylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide
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Overview
Description
N-(3-Methylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. The presence of the thiophene ring and the oxadiazole moiety makes it an interesting subject for research in various fields, including organic electronics and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,2,4-oxadiazole ring through a cyclization reaction involving a nitrile and a hydrazine derivative. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes. Finally, the butanamide linkage is formed through an amidation reaction, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst, such as AlCl3 or FeCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce an amine derivative.
Scientific Research Applications
N-(3-Methylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: Preliminary studies suggest that derivatives of this compound may have anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and bioavailability. The thiophene ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-2-methylphenyl)-3-(thiophen-2-ylsulfanyl)propanamide: This compound shares a similar thiophene and phenyl structure but differs in the functional groups attached.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound, DTT is used extensively in organic electronics due to its high charge mobility and extended π-conjugation.
Uniqueness
N-(3-Methylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is unique due to the presence of both the oxadiazole and thiophene rings, which confer distinct electronic properties. This combination makes it particularly valuable in the development of new materials for organic electronics and potential therapeutic agents.
Properties
IUPAC Name |
N-(3-methylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-5-2-6-13(11-12)18-15(21)8-3-9-16-19-17(20-22-16)14-7-4-10-23-14/h2,4-7,10-11H,3,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTYFBSJLVWJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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